Mitorubrinic acid, (S)- Mitorubrinic acid, (S)-
Brand Name: Vulcanchem
CAS No.: 58958-07-9
VCID: VC21344026
InChI: InChI=1S/C21H16O9/c1-10-5-12(22)8-15(23)18(10)20(28)30-21(2)16(24)7-11-6-13(3-4-17(25)26)29-9-14(11)19(21)27/h3-9,22-23H,1-2H3,(H,25,26)/b4-3+/t21-/m0/s1
SMILES: CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O
Molecular Formula: C21H16O9
Molecular Weight: 412.3 g/mol

Mitorubrinic acid, (S)-

CAS No.: 58958-07-9

Cat. No.: VC21344026

Molecular Formula: C21H16O9

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

Mitorubrinic acid, (S)- - 58958-07-9

CAS No. 58958-07-9
Molecular Formula C21H16O9
Molecular Weight 412.3 g/mol
IUPAC Name (E)-3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid
Standard InChI InChI=1S/C21H16O9/c1-10-5-12(22)8-15(23)18(10)20(28)30-21(2)16(24)7-11-6-13(3-4-17(25)26)29-9-14(11)19(21)27/h3-9,22-23H,1-2H3,(H,25,26)/b4-3+/t21-/m0/s1
Standard InChI Key ZJIWQCFXEQSFGR-SHTLVRLNSA-N
Isomeric SMILES CC1=CC(=CC(=C1C(=O)O[C@]2(C(=O)C=C3C=C(OC=C3C2=O)/C=C/C(=O)O)C)O)O
SMILES CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O
Canonical SMILES CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O

ParameterValue
CAS Number58958-07-9
Molecular FormulaC21H16O9
Molecular Weight412.3 g/mol
IUPAC Name(E)-3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid
Standard InChIKeyZJIWQCFXEQSFGR-SHTLVRLNSA-N

Mitorubrinic acid, (S)- is part of the mitorubrin subclass of azaphilones, which includes related compounds such as (-)-mitorubrin, (-)-mitorubrinol, and (-)-mitorubrinal. These compounds primarily differ in the oxidation state of their accompanying disubstituted E-olefinic side chain .

Structural Characteristics

The structural architecture of mitorubrinic acid, (S)- features several key elements that contribute to its chemical reactivity and biological properties:

Core Structure

The molecular structure consists of an azaphilone scaffold with a characteristic 4H-pyran nucleus. The compound features a 7S configuration at the chiral center, which is crucial for its specific biological activities. The molecule contains a disubstituted, unsaturated carboxylic acid side chain that distinguishes it from other members of the mitorubrin family .

Functional Groups

Several functional groups contribute to the reactivity and properties of mitorubrinic acid, (S)-:

  • Hydroxyl groups (-OH) at positions 2 and 4 of the methylbenzoyl moiety

  • Carboxylic acid group (-COOH) in the prop-2-enoic acid side chain

  • Methyl substituents that influence the electronic properties of the molecule

  • Carbonyl groups (C=O) that participate in various biochemical interactions

  • An ester linkage connecting the core structure to the orsellinic acid derivative

The presence of these functional groups creates a unique chemical profile that enables specific interactions with biological targets.

Natural Sources and Biosynthesis

Fungal Origins

Mitorubrinic acid, (S)- is primarily produced by various fungal species. It has been isolated from:

  • Cochliobolus lunatus, where it was identified as a chlamydospore-like cell-inducing substance

  • Penicillium funiculosum, particularly the mutant strain CCM F-8080, which has been optimized for production

These fungi synthesize mitorubrinic acid as part of their secondary metabolism, likely as a chemical defense mechanism against competing microorganisms.

Biological Activities

Mitorubrinic acid, (S)- exhibits several notable biological activities that may have potential therapeutic applications:

Antifungal Properties

The compound demonstrates significant antifungal activity through multiple mechanisms:

  • Disruption of cellular processes in fungal pathogens

  • Interference with metabolic pathways

  • Potential inhibition of key enzymes involved in cell wall biosynthesis

  • Disruption of mitochondrial function leading to cell death in susceptible fungi

These properties suggest potential applications in developing novel antifungal agents, particularly important given the increasing resistance to current antifungal medications.

Enzyme Inhibition

Mitorubrinic acid, (S)- has been identified as a trypsin inhibitor with an IC50 value of 41.05 μmol/L . This enzyme inhibitory activity could be exploited in various biochemical and pharmaceutical applications where controlled proteolysis is desired.

Production and Synthesis

Microbial Production

The production of mitorubrinic acid, (S)- has been optimized through fermentation of Penicillium funiculosum CCM F-8080. Research has identified the optimal conditions for maximizing yield:

ParameterOptimal Condition
Carbon SourceGlucose (sole source)
Nitrogen Source(NH4)2HPO4
Glucose Concentration80 g/L
(NH4)2HPO4 Concentration2 g/L
Maximum Production814.9 mg/L

The production is also influenced by the concentration of L-phenylalanine and inorganic phosphate in the culture medium .

Chemical Synthesis

  • Elaboration and oxidative dearomatization of an isocoumarin intermediate

  • Homologation using (t-butoxycarbonylmethylene)triphenylphosphorane

  • Selective reduction of the lactone moiety with DIBAL-H in THF

  • Esterification using Yamaguchi's lactonization conditions with 2,4,6-trichlorobenzoyl chloride

  • Global cleavage of protective groups with 3 M HCl in refluxing dioxane

While this synthesis produces a racemic mixture, efforts are ongoing to develop an enantioselective synthesis that would yield specifically the biologically active (S)- enantiomer.

Research Applications

The unique properties of mitorubrinic acid, (S)- have led to several research applications:

Pharmaceutical Development

As a lead compound for antifungal drug development, mitorubrinic acid offers a novel scaffold that could potentially address issues of resistance to conventional antifungal agents. Its mechanism of action, which differs from many current antifungals, makes it particularly valuable in this context.

Enzyme Inhibition Studies

The trypsin inhibitory activity of mitorubrinic acid makes it useful in studies of proteolytic enzymes and their roles in various biological processes. With an IC50 value of 41.05 μmol/L, it provides a moderate inhibitory effect that can be utilized in biochemical assays and enzyme kinetics studies .

Synthetic Chemistry

The complex structure of mitorubrinic acid presents an interesting challenge for synthetic chemists, leading to the development of new methodologies for constructing complex molecular architectures. The successful total synthesis demonstrates approaches that may be applicable to other natural products with similar structural features .

Chemical Reactivity

Reactivity with Nucleophiles

A distinctive feature of azaphilones, including mitorubrinic acid, is their reactivity toward nucleophiles, particularly primary amines. This reactivity is attributed to the 4H-pyran nucleus, which readily undergoes substitution reactions to form vinylogous 4-pyridones.

This reactivity has been studied in the context of the biological activity of mitorubrinic acid. Research has shown that there is a positive correlation between the chemical reactivity with methylamine and the biological activity related to chlamydospore induction . This suggests that the native structure is crucial for the biological function, as the reaction products lose this activity.

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